molecular formula C8H16N2O4 B1310948 Ser-Val CAS No. 51782-06-0

Ser-Val

Cat. No. B1310948
CAS RN: 51782-06-0
M. Wt: 204.22 g/mol
InChI Key: ILVGMCVCQBJPSH-WDSKDSINSA-N
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Description

Ser-Val Description and Case Studies

The cyclic pentapeptide cyclo(-Ser-D-Leu-Asp-Val-Pro-) has been studied for its solution structure and potential as an anti-inflammatory drug due to its activity in inhibiting the interaction between integrin VLA-4 and VCAM-1. The NMR spectroscopy analysis revealed the presence of multiple conformers, with the major component exhibiting a cis-proline and a type-VIa2 beta-turn. This study provides insights into the conformational space of cyclic pentapeptides and their structure/activity relationship, particularly the LDV sequence in relation to VCAM-1 .

In another study, the role of serine in the nonribosomal peptide synthesis by gramicidin S synthetase was investigated. The enzyme was found to covalently bind substrate amino acids, including valine, through an active serine residue rather than the expected cysteine. This finding suggests a novel mechanism for peptide bond formation in microbial peptides .

Synthesis Analysis

The synthesis of novel optically pure α,α-disubstituted glycine derivatives, termed 'α-chimeras', which combine side chains of various amino acids including Ser and Val, was achieved through a series of chemical reactions. These reactions involved α-alkylation, resolution with chiral auxiliaries, and an azlactone/dihydrooxazole interconversion. The resulting amino acid building blocks were characterized by their preferred conformations in crystalline state and solution, demonstrating their potential for synthetic applications in peptide design .

Molecular Structure Analysis

The molecular structure of the cyclic pentapeptide cyclo(-Ser-D-Leu-Asp-Val-Pro-) was elucidated using two-dimensional 1H-NMR spectroscopy. The study revealed the existence of five conformers and provided detailed structures for the two predominant ones. The major conformer's structure was related to the cyclic pentapeptide's activity in inhibiting integrin and VCAM-1 interaction, which is significant for the design of anti-inflammatory drugs .

Chemical Reactions Analysis

The active serine in gramicidin S synthetase plays a crucial role in the covalent binding of substrate amino acids during peptide synthesis. The study's findings challenge the traditional thiotemplate mechanism and suggest that serine residues are involved in the synthesis of microbial peptides, which could have implications for understanding and engineering peptide-forming enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 'α-chimeras' were assessed through their conformational preferences. The open-chain derivatives showed a high preference for β-turn type-I conformations, while the succinimide derivatives favored β-turn type-II conformations. These properties are essential for their application as peptide building blocks, as they influence the overall structure and function of the peptides in which they are incorporated .

Scientific Research Applications

Cancer Detection and Diagnosis

Research in the field of cancer detection and diagnosis has seen significant advancements with the application of Ser-Val, particularly in the context of Surface-Enhanced Raman Spectroscopy (SERS). Studies have utilized multivariate analysis of vibrational spectra recorded on biological fluids, indicating promising results in the early diagnosis of prostate cancer. The diagnostic algorithm employed, which integrates principal component analysis and linear discriminant analysis (PCA-LDA), offers a high specificity, potentially preventing overtreatment in patients. This approach showcases the potential of Ser-Val in improving cancer screening and diagnosis through biofluid analysis (Munteanu et al., 2022).

Antimicrobial Applications

Ser-Val plays a critical role in the structure of antimicrobial compounds. One such example is paenibacterin, a cyclic lipopeptide antibiotic produced by Paenibacillus sp. The structural component of Ser-Val in paenibacterin contributes to its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. This discovery paves the way for the potential use of Ser-Val-based compounds in food safety and medical applications, showcasing its importance in developing new antimicrobial agents (Guo et al., 2012).

Food Safety and Quality Analysis

Ser-Val's application in food safety and quality analysis is evident through the advancements in SERS-based techniques. These techniques offer rapid analysis, high detection sensitivity, and minimal interference from the water phase, making them suitable for detecting microorganisms, pesticides, metal ions, and antibiotics in food products. The integration of SERS in food quality analysis regarding freshness and ingredients further exemplifies the versatility of Ser-Val in ensuring food safety and quality (Jiang et al., 2021).

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-4(2)6(8(13)14)10-7(12)5(9)3-11/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVGMCVCQBJPSH-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427223
Record name L-Valine, L-seryl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029052
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ser-Val

CAS RN

51782-06-0
Record name L-Valine, L-seryl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Serylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029052
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38,100
Citations
RN Gürsoy, DSS Jois… - The Journal of peptide …, 1999 - Wiley Online Library
The purpose of this study is to elucidate the solution conformation of cyclic peptide 1 (cIBR), cyclo (1, 12)‐Pen1‐Pro2‐Arg3‐Gly4‐Gly5‐Ser6‐Val7‐Leu8‐Val9‐Thr10‐Gly11‐Cys12‐OH, …
Number of citations: 35 onlinelibrary.wiley.com
A Solomon - Blood, 1986 - Elsevier
WITHIN the past decade, studies by molecular geneticists on the composition and organization of immunoglobulin (Ig)-coding genes at the DNA level have vastly increased our …
Number of citations: 73 www.sciencedirect.com
Ö Zetterqvist, U Ragnarsson, E Humble… - Biochemical and …, 1976 - Elsevier
… was Arg-Arg-Ala-Ser-Val, with an apparent K m of 0.08 mM. The apparent K m for Arg-Arg-Ala-Ser-Val-Ala was 0.02 mM and that for Leu-Arg-Arg-Ala-Ser-Val-Ala was less than 0.01 mM…
Number of citations: 256 www.sciencedirect.com
BA Tejo, TJ Siahaan - Biopolymers: Original Research on …, 2009 - Wiley Online Library
This study is aimed at elucidating the structure of a novel T‐cell adhesion inhibitor, cyclo(1,8)‐CPRGGSVC using one‐ and two‐dimensional (2D) 1 H NMR and molecular dynamics (MD…
Number of citations: 4 onlinelibrary.wiley.com
E Bause, G Legler - Biochemical Journal, 1981 - portlandpress.com
… and Tyr-Asn-Gly-Cys-Ser-Val In order to investigate the role … Tyr-Asn-Gly-Xaa-Ser-Val. The first one contains either threonine… are incubated with Tyr-Asn-Gly-Thr-Ser-Val in the presence …
Number of citations: 312 portlandpress.com
Y Dang, X Gao, F Ma, X Wu - LWT-Food Science and Technology, 2015 - Elsevier
… The taste from peptide CCNKSV (Cys-Cys-Asn-Lys-Ser-Val) was similar to that of umami based on the analysis of the electronic tongue, which might be attributed to the Asn residue …
Number of citations: 123 www.sciencedirect.com
CD Wilde, CE Crowther, TP Cripe, MGS Lee… - Nature, 1982 - nature.com
… 90 Leu Glu Pro Gly Thr Met Asp Ser Val Arg Ser Gly Pro Phe Gly Gln Ile Phe Arg Pro Asp … 180 Glu Tyr Pro Asp Arg Ile Met Asn Thr Phe Ser Val Val Pro Ser Pro Lys Val Ser Asp Thr Val …
Number of citations: 196 www.nature.com
Y Imai, M Nakamura - Biochemical and biophysical research …, 1989 - Elsevier
Thr-301 of cytochrome P-450 (laurate (ω-1)-hydroxylase) was replaced by Ser, Val, Ile, or Asn via site-directed mutagenesis. The Ser-, Val-, and Asn-mutants had lower laurate (ω-1)-…
Number of citations: 109 www.sciencedirect.com
QY Zhou, DK Grandy, L Thambi, JA Kushner… - Nature, 1990 - nature.com
… 冰 篮德姆 ser Val Leu I le ser Phe Ilie Pro val Gln Leu ser Trp Hils Lys Ala Lys Pro Thr ser Pro ser Asp Gly Asn Ala Thr Ser Leu Ala TCT GTA CT: ATC: "T'C(: "Tº"T: ATC C:A (3" G CAC …
Number of citations: 790 www.nature.com
E Bause - Biochemical Journal, 1983 - portlandpress.com
… The lack of acceptor properties of Tyr-Asn-Pro-Thr-Ser-Val indicates that even small modifications in the 'recognition' pattern are not tolerated by the N-glycosyltransferases. …
Number of citations: 810 portlandpress.com

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